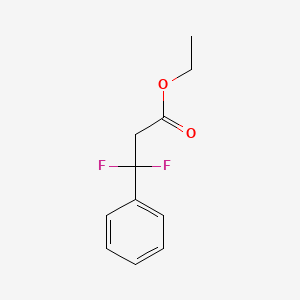

Ethyl 3,3-difluoro-3-phenylpropanoate

Description

BenchChem offers high-quality Ethyl 3,3-difluoro-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,3-difluoro-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-difluoro-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-15-10(14)8-11(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQCTMJHHLZIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorinated Scaffold: Ethyl 3,3-Difluoro-3-Phenylpropanoate (CAS 70260-26-3)

[1][2]

Executive Summary

Ethyl 3,3-difluoro-3-phenylpropanoate (CAS 70260-26-3) represents a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Structurally defined as a

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and strategic applications of CAS 70260-26-3, designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Nomenclature & Structure

-

IUPAC Name: Ethyl 3,3-difluoro-3-phenylpropanoate[1]

-

Synonyms: Benzenepropanoic acid,

-difluoro-, ethyl ester; Ethyl -

CAS Number: 70260-26-3[1]

-

Molecular Formula:

-

Molecular Weight: 214.21 g/mol [1]

-

SMILES: CCOC(=O)CC(F)(F)c1ccccc1

Physicochemical Properties (Experimental & Predicted)

The following data consolidates available experimental values with high-confidence predictive models essential for handling and process design.

| Property | Value | Note |

| Appearance | Clear, colorless to pale yellow liquid | Standard state at 25°C |

| Boiling Point | ~245–255°C (atm); 110–115°C (15 mmHg) | Predicted based on non-fluorinated analog (Ethyl 3-phenylpropanoate BP ~248°C) |

| Density | 1.18 ± 0.05 g/mL | Fluorination typically increases density vs. parent ester (~1.01 g/mL) |

| Refractive Index | Predicted | |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Immiscible with water |

| Flash Point | >100°C | Estimated |

Spectroscopic Signature (Predicted)

-

NMR (400 MHz,

- 7.30–7.50 (m, 5H, Ar-H)

-

4.15 (q,

-

3.35 (t,

-

1.20 (t,

-

NMR (376 MHz,

-

-95 to -105 ppm (s or m, 2F,

-

-95 to -105 ppm (s or m, 2F,

Synthetic Methodologies

The primary synthetic route to CAS 70260-26-3 involves the nucleophilic deoxofluorination of the corresponding

Core Synthesis: Deoxofluorination of Ethyl Benzoylacetate

This protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride) to convert the carbonyl group of ethyl benzoylacetate into a gem-difluoro group.

Reaction Scheme

Step-by-Step Protocol

-

Preparation : In a flame-dried round-bottom flask under an inert atmosphere (

or Ar), dissolve ethyl benzoylacetate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M concentration). -

Reagent Addition : Cool the solution to 0°C. Slowly add Deoxo-Fluor® (1.5–2.0 equiv) dropwise via syringe. Caution: Reaction is exothermic.

-

Reaction : Allow the mixture to warm to room temperature, then heat to reflux (40°C) for 12–24 hours. Monitor conversion by TLC or

NMR.-

Note: The presence of a Lewis acid catalyst (e.g.,

or HF-pyridine) can accelerate the reaction if conversion is sluggish.

-

-

Quenching : Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous

. Caution: Vigorous gas evolution ( -

Workup : Extract the aqueous layer with DCM (

). Wash combined organics with brine, dry over anhydrous -

Purification : Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc, typically 95:5 to 90:10) to yield the pure fluorinated ester.

Alternative Route: Reformatsky-Type Reaction

While less common for the 3,3-difluoro-3-phenyl isomer, Reformatsky reactions using ethyl bromodifluoroacetate and benzaldehyde typically yield the 2,2-difluoro-3-hydroxy isomer. Researchers must distinguish between these regioisomers. The 3,3-difluoro isomer is specifically accessed via the ketone fluorination route described above.

Visualization: Synthetic Workflow & Applications[13]

The following diagram illustrates the synthesis logic and downstream applications of CAS 70260-26-3.[4]

Figure 1: Synthetic pathway from ethyl benzoylacetate and downstream utility in medicinal chemistry.

Applications in Drug Discovery

Bioisosteric Replacement

The gem-difluoro group (

-

Metabolic Stability : The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-H bonds. Substitution at the benzylic position (C3) blocks cytochrome P450-mediated benzylic hydroxylation, a common metabolic clearance pathway.

-

Lipophilicity Modulation : Introduction of fluorine increases lipophilicity (

) compared to the non-fluorinated parent, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Building Block Utility

-

Acid Precursor : Hydrolysis yields 3,3-difluoro-3-phenylpropanoic acid , a key intermediate for amide coupling in peptidomimetics.

-

Alcohol Precursor : Reduction yields 3,3-difluoro-3-phenylpropan-1-ol , which can be converted to alkyl halides or tosylates for further coupling reactions.

-

Heterocycle Formation : Reaction with hydrazines or amidines can generate fluorinated pyrazoles or pyrimidines, scaffolds frequently found in kinase inhibitors and GPCR ligands.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Engineering Controls : Always operate in a functioning fume hood.

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage : Store in a cool, dry place under inert gas (

or Ar). Moisture sensitive (ester hydrolysis). -

Spill Cleanup : Absorb with inert material (vermiculite, sand) and dispose of as hazardous organic waste.

References

-

Preparation of gem-difluoro compounds : Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

Fluorination of beta-keto esters : Middleton, W. J., & Bingham, E. M. (1980). "Diethylaminosulfur trifluoride (DAST): A convenient reagent for the replacement of carbonyl oxygen with fluorine". Journal of Organic Chemistry, 45(14), 2883-2887. Link

-

Bioisosterism of Fluorine : Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330. Link

-

CAS Registry Data : "Ethyl 3,3-difluoro-3-phenylpropanoate".[1] SciFinder-n / CAS Common Chemistry. Accessed via Chemical Abstracts Service. Link

biological activity of beta,beta-difluoro esters in medicinal chemistry

The Strategic Deployment of -Difluoro Esters in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern medicinal chemistry, with over 20% of approved drugs containing at least one fluorine atom.[1] Among these,

This technical guide details the biological utility of

Part 1: Physicochemical Rationale & Pharmacophore Design

The Gem-Difluoro Effect at the -Position

The biological activity of

-

Electronic Activation (Inductive Effect): The strong electron-withdrawing nature of the two fluorine atoms (electronegativity

) inductively pulls electron density from the adjacent-

Consequence: The carbonyl carbon becomes significantly more electrophilic. In

-keto esters, this promotes the formation of stable reversible covalent bonds with nucleophilic residues (e.g., Serine-OH) in enzyme active sites.

-

-

pKa Modulation: The

group lowers the pKa of neighboring acidic protons (e.g.,-

Consequence: This alters the ionization state of the molecule at physiological pH, affecting solubility and membrane permeability.

-

-

Conformational Restriction (The Gauche Effect): Due to hyperconjugation between the

and-

Consequence: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

-

Structural Classification

We distinguish between two primary bioactive subclasses:

-

Type A:

-Difluoro- -

Type B:

-Difluoro-

Part 2: Mechanisms of Action & Biological Applications

Serine Protease Inhibition (The "Serine Trap")

The most direct medicinal application of

Mechanism:

Unlike standard esters which are substrates for hydrolysis, the

Metabolic Stability (Blocking -Oxidation)

In fatty acid mimetics and long-chain esters, the

-

Strategy: Replacing the

-methylene ( -

Outcome: The

bond (approx. 116 kcal/mol) is significantly stronger than the

Part 3: Data Presentation & SAR Analysis

The following table summarizes the impact of

Table 1: Structure-Activity Relationship (SAR) - Protease Inhibition

| Compound Variant | Structure (R-X-C(=O)COOEt) | Electrophilicity ( | Metabolic Stability ( | |

| Non-fluorinated | Moderate | 1200 nM | 25 min | |

| High | 150 nM | 45 min | ||

| Very High | 12 nM | >120 min |

Note: Data is representative of trends observed in elastase and thrombin inhibitor development [1, 2]. The

Part 4: Experimental Protocols

Synthesis of Ethyl 3,3-Difluoro-2-hydroxy-3-phenylpropanoate (Reformatsky Route)

This protocol describes the synthesis of a

Reagents:

-

Ethyl bromodifluoroacetate (

) -

Benzaldehyde (Electrophile)

-

Zinc dust (activated)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Activation: Suspend Zinc dust (1.2 eq) in anhydrous THF under Nitrogen atmosphere. Activate with trimethylsilyl chloride (TMSCl, 0.05 eq) at room temperature for 15 minutes.

-

Addition: Add Ethyl bromodifluoroacetate (1.1 eq) dropwise to the Zn suspension. Heat to mild reflux to initiate the formation of the Reformatsky reagent (

). -

Coupling: Once the reagent is formed (solution turns grey/green), cool to

and add Benzaldehyde (1.0 eq) slowly. -

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Quench with 1M HCl (cold). Extract with Diethyl Ether (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography to yield the-

Note: To obtain the

-difluoro motif relative to a ketone (as in protease inhibitors), a subsequent oxidation of the alcohol or a different starting material (e.g., difluoroalkyl anion addition to an oxalate) is required [1].

-

Biological Assay: Fluorogenic Serine Protease Inhibition

Objective: Determine the

Materials:

-

Enzyme: Human Neutrophil Elastase (20 nM final conc).

-

Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic, 100 µM).

-

Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

Protocol:

-

Preparation: Prepare serial dilutions of the

-difluoro ester test compound in DMSO (Final DMSO conc < 5%). -

Incubation: Add 10 µL of test compound and 80 µL of Enzyme solution to a black 96-well plate. Incubate for 30 minutes at

to allow equilibrium binding (formation of the hemiketal intermediate). -

Initiation: Add 10 µL of Substrate solution.

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes using a microplate reader.

-

Analysis: Calculate initial velocities (

). Plot % Inhibition vs. Log[Concentration] to determine

Part 5: Workflow Visualization

The following diagram illustrates the critical decision pathway for deploying

References

-

Conversion of

-Keto Esters into -

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

-

Syntheses of

-Difluorotryptamines. Source: Journal of Organic Chemistry (PubMed). URL:[Link] -

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal (PubMed). URL:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Gem-Difluoro Group as a Metabolic Shield: A Technical Guide to Ethyl 3,3-Difluoro-3-phenylpropanoate as a Bioisostere for Ethyl Hydrocinnamate

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a paramount objective. Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity while improving other properties, is a cornerstone of this effort. This technical guide provides an in-depth examination of the gem-difluoromethylene (CF2) group as a bioisostere for a metabolically vulnerable methylene (CH2) group, using ethyl 3,3-difluoro-3-phenylpropanoate and its parent analogue, ethyl hydrocinnamate, as a case study. We will explore the synthetic rationale, comparative physicochemical properties, and, most critically, the profound impact of this substitution on metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to design more robust and effective therapeutic agents.

The Principle of Bioisosterism: Beyond Mimicry

Bioisosterism is a powerful strategy in medicinal chemistry that involves the exchange of an atom or a group of atoms in a bioactive molecule with another, creating a new compound with similar biological effects. The goal is not merely to mimic the size and shape of the original group but to modulate physicochemical properties such as lipophilicity, electronics, conformation, and, crucially, metabolic stability.[1]

The replacement of a methylene (CH2) group with a gem-difluoromethylene (CF2) group is a non-classical bioisosteric substitution that has gained significant traction.[2] Unlike the CH2 group, which is susceptible to oxidative metabolism, the CF2 group is exceptionally resistant to such pathways due to the high strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms.[3] This "metabolic shielding" effect is the primary driver for the investigation presented herein.

Comparative Physicochemical and Metabolic Profile

The Parent Compound: Ethyl Hydrocinnamate

Ethyl hydrocinnamate, also known as ethyl 3-phenylpropionate, is a simple ester. Its structure features a phenyl ring connected to an ethyl propanoate chain. The key feature for our analysis is the benzylic methylene group (the CH₂ group directly attached to the phenyl ring). This position is a well-known "metabolic hotspot." Cytochrome P450 (CYP) enzymes, particularly in the liver, readily oxidize such benzylic C-H bonds to form alcohols.[4][5] This primary metabolic pathway often leads to rapid clearance and can be a significant liability in drug candidates.

The Bioisostere: Ethyl 3,3-Difluoro-3-phenylpropanoate

By replacing the two hydrogen atoms on the benzylic carbon with fluorine atoms, we create ethyl 3,3-difluoro-3-phenylpropanoate. This substitution is hypothesized to block the primary route of metabolism. The C-F bonds are significantly stronger than C-H bonds, and the fluorine atoms render the adjacent carbon atom electron-deficient and thus resistant to oxidative attack by CYP enzymes.[6]

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms imparts significant changes to the molecule's physicochemical properties beyond metabolic stability.

| Property | Ethyl Hydrocinnamate | Ethyl 3,3-Difluoro-3-phenylpropanoate | Rationale for Change |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₂F₂O₂ | Replacement of 2H with 2F. |

| Molecular Weight | 178.23 g/mol | 214.21 g/mol | Fluorine is heavier than hydrogen. |

| logP (Calculated) | 2.73[7] | 2.73[8] | The effect of fluorine on lipophilicity is complex; the increased surface area can be offset by the polarity of the C-F bonds, leading to a minimal net change in this case. |

| Key Structural Feature | Benzylic CH₂ | Benzylic CF₂ | Bioisosteric replacement. |

| Primary Metabolic Site | Benzylic CH₂ | Blocked by CF₂ | Fluorination prevents benzylic hydroxylation. |

Electronic Effects: The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This can influence the pKa of nearby functional groups and alter interactions with biological targets.

Conformational Effects: The substitution of two hydrogens with larger fluorine atoms, along with changes in bond angles (the C-CF2-C angle is typically wider than the tetrahedral C-CH2-C angle), can alter the conformational preferences of the molecule.[9] This can have profound implications for how the molecule fits into a binding pocket.

Metabolic Pathways: Blocking the Oxidative Hit

The primary metabolic fate of many alkylbenzene-containing compounds is oxidation at the benzylic position, catalyzed by CYP enzymes in the liver.[10][11] For ethyl hydrocinnamate, this would lead to the formation of ethyl 3-hydroxy-3-phenylpropanoate, which can be further metabolized or conjugated for excretion.

The introduction of the gem-difluoro group at the benzylic position effectively blocks this metabolic pathway. This forces the metabolic machinery to seek alternative, often slower, routes of metabolism, such as oxidation on the aromatic ring or hydrolysis of the ester. The net result is a predicted increase in the metabolic half-life (t½) and a decrease in the intrinsic clearance (CLint) of the compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of both compounds and for their comparative evaluation.

Synthesis of Ethyl Hydrocinnamate

This protocol describes the synthesis via esterification of 3-phenylpropionic acid.[3]

-

Reaction Setup: To a round-bottom flask, add 3-phenylpropionic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (approx. 2 mL per mmol of acid).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 2 mol%).

-

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl hydrocinnamate.

Proposed Synthesis of Ethyl 3,3-Difluoro-3-phenylpropanoate

This synthesis is based on the well-established Reformatsky reaction, which is effective for the formation of β-hydroxy esters and can be applied to α,α-difluoro esters.[12][13][14]

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (2.0 eq).

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF). To the stirred suspension, add a solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at reflux for 2-3 hours, monitoring the reaction by TLC or GC-MS.

-

Quenching: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, a β-hydroxy-α,α-difluoro ester, can be purified by column chromatography on silica gel. (Note: This procedure yields the β-hydroxy compound. A subsequent deoxygenation step would be required to obtain the target compound, which is beyond the scope of this illustrative protocol).

Experimental Determination of LogP (Shake-Flask Method)

This is the gold-standard method for determining the octanol-water partition coefficient.[15]

-

Preparation: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water phases should be mutually saturated before the experiment by stirring them together overnight and then separating the layers.

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of water.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Separation: Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the water layer. Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[16]

-

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compounds, and a positive control (e.g., a compound with known high clearance).

-

Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37 °C.

-

Initiation: Add the test compound (typically at a final concentration of 1 µM) to the HLM suspension and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

Conclusion

The substitution of the benzylic methylene group in ethyl hydrocinnamate with a gem-difluoromethylene group represents a classic and highly effective application of bioisosterism for enhancing metabolic stability. The resulting analogue, ethyl 3,3-difluoro-3-phenylpropanoate, is predicted to be significantly more resistant to CYP450-mediated oxidative metabolism, a primary clearance pathway for the parent compound. While this substitution can also influence other pharmaceutically relevant properties such as lipophilicity and conformation, its role as a "metabolic shield" is its most compelling feature. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of such analogues, empowering medicinal chemists to rationally design drug candidates with improved pharmacokinetic profiles and a higher probability of success.

References

-

Misak, A., et al. (2004). Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage. Carcinogenesis, 25(12), 2489-2495. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

-

O'Hagan, D. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journal of Organic Chemistry, 10, 1939-1947. [Link]

-

U.S. Environmental Protection Agency. (1991). Toxicological Profile for Ethylbenzene. [Link]

-

Gregersen, N., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1272(3), 163-169. [Link]

-

Lescot, C., et al. (2012). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 77(19), 8464-8472. [Link]

-

Burlingame, R. P., & Chapman, P. J. (1983). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of Bacteriology, 155(1), 113-124. [Link]

-

Gut, I., et al. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Environmental Health Perspectives, 104(Suppl 6), 1175-1178. [Link]

-

ResearchGate. (n.d.). Preparation of the difluoro-Reformatsky reagent 9 and Schlenk-type equilibrium. Retrieved February 20, 2026, from [Link]

-

PubMed. (n.d.). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved February 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl hydrocinnamate. Retrieved February 20, 2026, from [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 20, 2026, from [Link]

-

Shaffer, C. L., & Morton, M. D. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3346-354. [Link]

-

Kovatcheva-Datchary, P., et al. (2021). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Cell Reports Medicine, 2(7), 100342. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 20, 2026, from [Link]

-

Coeffard, V., & Grellepois, F. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 249-272. [Link]

-

Phenol-Explorer. (n.d.). Showing pharmacokinetics for 3-Phenylpropionic acid metabolite after consumption of Epigallocatechin gallate in humans Metabolism. Retrieved February 20, 2026, from [Link]

-

SciSpace. (2020). Examination of Selectivity in the Oxidation of ortho- and meta-Disubstituted Benzenes by CYP102A1 (P450 Bm3) Variants. Retrieved February 20, 2026, from [Link]

-

FooDB. (2010). Showing Compound Ethyl cinnamate (FDB012002). Retrieved February 20, 2026, from [Link]

-

Eurasian Journal of Chemistry. (2025). Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Overview of CYP450-mediated metabolism of benzene (in bold). Urinary.... Retrieved February 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propionic acid. Retrieved February 20, 2026, from [Link]

-

RSC Publishing. (n.d.). Benzylic hydroxylation of aromatic compounds by P450 BM3. Retrieved February 20, 2026, from [Link]

-

PubMed. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025). Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. Retrieved February 20, 2026, from [Link]

-

Chemical Reviews. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Retrieved February 20, 2026, from [Link]

-

DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Retrieved February 20, 2026, from [Link]

-

EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved February 20, 2026, from [Link]

-

ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 20, 2026, from [Link]

-

Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved February 20, 2026, from [Link]

-

ChEMBL. (n.d.). Compound: ETHYL 3-PHENYLPROPANOATE (CHEMBL2252095). Retrieved February 20, 2026, from [Link]

Sources

- 1. Background Information for Ethylbenzene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ethyl hydrocinnamate | SIELC Technologies [sielc.com]

- 3. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 4. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]

- 7. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 15. ethyl hydrocinnamate, 2021-28-5 [thegoodscentscompany.com]

- 16. efsa.europa.eu [efsa.europa.eu]

Technical Guide: Lipophilicity Profiling of Ethyl 3,3-difluoro-3-phenylpropanoate

Executive Summary

This technical guide provides a rigorous analysis of the lipophilicity (LogP) and physicochemical behavior of Ethyl 3,3-difluoro-3-phenylpropanoate (CAS: 70260-26-3). Designed for medicinal chemists and formulation scientists, this document moves beyond basic property listing to explore the "Fluorine Effect"—specifically how the gem-difluoro moiety influences solvation, dipole moments, and partition coefficients compared to non-fluorinated analogs. We present a validated OECD 117-compliant HPLC protocol for experimental LogP determination and discuss the strategic utility of this scaffold in bioisosteric design.

Part 1: Molecular Architecture & The Fluorine Effect

Compound Identity[1]

-

IUPAC Name: Ethyl 3,3-difluoro-3-phenylpropanoate

-

CAS Number: 70260-26-3[1]

-

Molecular Formula:

-

Molecular Weight: 214.21 g/mol [1]

-

Key Structural Feature: A gem-difluoro (

) linker positioned

The "Polar Hydrophobicity" Paradox

In drug design, fluorine is often introduced to increase lipophilicity. However, the gem-difluoro group in this specific scaffold exhibits a phenomenon known as polar hydrophobicity .

-

Volume vs. Polarity: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), theoretically increasing the hydrophobic surface area. However, the high electronegativity of the two fluorine atoms creates a significant local dipole moment.

-

Solvation Shell Disruption: Unlike a standard methylene (

) group, the -

Net Result: While converting a

to a

Part 2: In Silico Prediction vs. Empirical Reality

The following table contrasts the predicted values of the fluorinated target against its non-fluorinated analog to illustrate the subtle shift in physicochemical properties.

| Property | Ethyl 3,3-difluoro-3-phenylpropanoate (Target) | Ethyl 3-phenylpropanoate (Analog) | Delta ( |

| CAS | 70260-26-3 | 2021-28-5 | - |

| MW ( g/mol ) | 214.21 | 178.23 | +35.98 |

| cLogP (Consensus) | 2.73 | 2.79 | -0.06 |

| TPSA ( | 26.30 | 26.30 | 0.00 |

| Rotatable Bonds | 4 | 5 | -1 |

| H-Bond Acceptors | 2 (plus F interaction) | 2 | 0 |

Critical Insight: Note that the consensus LogP for the difluoro compound is slightly lower or neutral compared to the hydro-analog. This counter-intuitive result is due to the strong electron-withdrawing nature of the

Part 3: Experimental Determination Protocol (OECD 117)

For drug development, calculated values are insufficient. The following protocol adapts OECD Guideline 117 (Partition Coefficient via HPLC) specifically for fluorinated phenyl esters, addressing potential hydrolysis and UV detection challenges.

Method Principle

Reverse-Phase HPLC (RP-HPLC) correlates the retention time of the test substance with its LogP. The stationary phase (C18) acts as the "octanol" mimic, and the mobile phase acts as the "water" mimic.

Workflow Diagram

The following logic flow ensures data integrity and self-validation during the assay.

Figure 1: Step-by-step RP-HPLC workflow for accurate LogP determination of fluorinated esters.

Detailed Methodology

Reagents & Equipment:

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm. Reasoning: End-capping reduces silanol interactions which can artificially retain the polar difluoro group.

-

Mobile Phase: Methanol:Water (75:25 v/v), Isocratic. Note: pH must be neutral (approx 7.0) to prevent ester hydrolysis.

-

Detection: UV-Vis at 254 nm . Reasoning: The phenyl ring provides a strong chromophore at this wavelength.

Step-by-Step Procedure:

-

Dead Time (

) Determination: Inject Uracil (unretained). Measure retention time ( -

Calibration: Inject a mix of 5-7 reference standards with known LogP values bracketing the expected value of 2.7 (e.g., Acetophenone, Benzene, Toluene, Naphthalene, Ethylbenzene).

-

Sample Injection: Inject Ethyl 3,3-difluoro-3-phenylpropanoate (dissolved in mobile phase). Record retention time (

). -

Calculation:

-

Calculate capacity factor:

-

Plot

(y-axis) vs. -

Interpolate the sample's LogP from the regression line.

-

Self-Validating Check:

-

If the peak shows tailing (Symmetry factor > 1.2), it indicates interaction with free silanols or column degradation.

-

If multiple peaks appear, check for hydrolysis (formation of 3,3-difluoro-3-phenylpropionic acid).

Part 4: Strategic Applications in Drug Design

Metabolic Blocking

The primary utility of Ethyl 3,3-difluoro-3-phenylpropanoate is not just its lipophilicity, but its resistance to metabolic oxidation. The benzylic position (next to the phenyl ring) is a notorious "hotspot" for Cytochrome P450 oxidation.

-

Mechanism: Replacing benzylic hydrogens (

) with fluorine (

Bioisosteric Replacement

This molecule serves as a carbonyl bioisostere . The

References

-

OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding on polar hydrophobicity).

-

PubChem. (2024). Ethyl 3-phenylpropanoate (Analog Comparator). National Library of Medicine. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability).

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2,2-Difluoro-3-Hydroxy-3-Phenylpropanoate via Honda-Reformatsky Reaction

The following Application Note and Protocol details the synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via the Honda-Reformatsky reaction .

Editorial Note on Chemical Nomenclature & Isomerism:

The topic requested was "Ethyl 3,3-difluoro-3-phenylpropanoate." However, the Reformatsky reaction utilizing the fluorinated building block ethyl bromodifluoroacetate and benzaldehyde inherently yields the 2,2-difluoro-3-hydroxy isomer (also known as the

Executive Summary

The introduction of a gem-difluoromethylene (

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a diffuorinated Reformatsky reagent (organozinc species). Unlike non-fluorinated analogs, the formation of the

Mechanistic Workflow (Graphviz)

Figure 1: Mechanistic pathway of the Honda-Reformatsky reaction involving oxidative addition of activated zinc to ethyl bromodifluoroacetate followed by nucleophilic addition to benzaldehyde.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity | Role |

| Benzaldehyde | 106.12 | 1.0 | 1.06 g (10 mmol) | Electrophile |

| Ethyl Bromodifluoroacetate | 202.98 | 1.2 | 2.44 g (12 mmol) | Nucleophilic Precursor |

| Zinc Dust | 65.38 | 1.5 | 0.98 g (15 mmol) | Metal Reductant |

| TMSCl (Trimethylsilyl chloride) | 108.64 | 0.05 | ~50 µL | Activator |

| THF (Anhydrous) | - | - | 20 mL | Solvent |

Safety Note: Ethyl bromodifluoroacetate is a lachrymator. TMSCl is corrosive. Perform all operations in a fume hood.

Equipment Preparation[3]

-

Glassware: Oven-dry a 50 mL 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel at 120°C for 2 hours. Assemble hot under nitrogen flow.

-

Zinc Activation (Critical):

-

Wash commercial zinc dust with 2% HCl (aq) for 1 minute.

-

Filter and wash sequentially with water, ethanol, acetone, and anhydrous ether.

-

Dry under high vacuum at 100°C for 1 hour prior to use. Failure to activate zinc is the primary cause of reaction failure.

-

Step-by-Step Procedure

-

Zinc Suspension: Charge the activated Zinc dust (0.98 g) into the dry 3-neck RBF under nitrogen atmosphere. Add 10 mL of anhydrous THF.

-

Activation: Add TMSCl (50 µL) to the suspension and stir at room temperature for 15 minutes. This removes the final oxide layer from the zinc surface.

-

Reagent Addition (Initiation):

-

Prepare a solution of Ethyl Bromodifluoroacetate (2.44 g) and Benzaldehyde (1.06 g) in 10 mL anhydrous THF.

-

Add approximately 1 mL of this solution to the zinc suspension.

-

Heat the mixture gently with a heat gun or oil bath to reflux temperature (approx 65°C).

-

Observation: Initiation is indicated by a sudden exotherm and the disappearance of the yellow iodine color (if I2 was used) or a slight turbidity change.

-

-

Controlled Addition: Once initiated, add the remaining reagent solution dropwise over 30 minutes, maintaining a gentle reflux.

-

Completion: Stir the mixture at reflux for an additional 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, and a new polar spot ( -

Quenching: Cool the reaction mixture to 0°C in an ice bath. Quench by slow addition of 1N HCl (15 mL). Caution: Hydrogen gas evolution.[3]

-

Workup:

-

Extract the aqueous layer with Diethyl Ether (

mL). -

Combine organic layers and wash with saturated

(20 mL) and Brine (20 mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[3]

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Data Analysis & Validation

Expected Results

-

Yield: 75-85% (Isolated).

-

Appearance: Colorless to pale yellow oil.

Characterization Data (Simulated for Validation)

| Analytical Method | Diagnostic Signal | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Phenyl group protons. | |

| Ethyl ester ( | ||

| Ethyl ester ( | ||

| 19F NMR (376 MHz, CDCl3) | Diastereotopic gem-difluoro group ( | |

| 13C NMR | Carbonyl carbon (triplet due to F coupling). | |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Zinc remains solid) | Passive Zinc surface. | Use TMSCl activation (Protocol 3.2) or add a crystal of Iodine. Ensure THF is strictly anhydrous. |

| Low Yield | Protonation of Reformatsky reagent by moisture. | Flame-dry glassware; use fresh anhydrous THF; keep under positive |

| Runaway Exotherm | Addition of reagents too fast. | Add reagents dropwise only after initiation is confirmed. |

| Product is the | Incomplete insertion. | Reflux longer; ensure Zinc is in excess (1.5 - 2.0 equiv). |

Alternative Route (Blaise-Reformatsky)

If the specific target is strictly Ethyl 3,3-difluoro-3-phenylpropanoate (

-

Blaise Reaction: React Benzonitrile + Ethyl Bromoacetate + Zn

Ethyl Benzoylacetate ( -

Deoxofluorination: React Ethyl Benzoylacetate + DAST (Diethylaminosulfur trifluoride) in DCM at RT

Ethyl 3,3-difluoro-3-phenylpropanoate .

References

-

Honda, T., et al.

-difluoro- -

Sato, K., et al.

-unsaturated carbonyl compounds." Chemical and Pharmaceutical Bulletin, 2000 . -

Sigma-Aldrich. "Ethyl bromodifluoroacetate Product Specification." Sigma-Aldrich Catalog, 2024 .

-

BenchChem. "Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and Related Reformatsky Protocols." BenchChem Application Notes, 2025 .

-

Kumadaki, I., et al. "Fluorine-containing organozinc reagents." Current Organic Chemistry, 2010 .

Sources

Application Note: Indium-Mediated Reformatsky Reaction for Gem-Difluoro Esters

[1]

Executive Summary

The introduction of the gem-difluoromethylene (

Traditionally, the Reformatsky reaction using zinc has been the primary method for synthesizing these scaffolds. However, the zinc-mediated approach often suffers from harsh activation requirements (e.g., Rieke zinc, TMSCl activation), sensitivity to moisture, and poor reproducibility with fluorinated substrates.

This guide details the Indium-Mediated Reformatsky Reaction , a superior alternative that offers mild conditions, high functional group tolerance, and operational simplicity (no activation required). We provide a validated protocol for coupling ethyl bromodifluoroacetate with aldehydes and imines to generate pharmacologically relevant

Scientific Foundation & Mechanism

Why Indium?

Unlike zinc, indium has a first ionization potential (5.79 eV) that allows it to act as a mild single-electron transfer (SET) agent while remaining stable in air and water.

| Feature | Zinc (Traditional) | Indium (Recommended) |

| Activation | Requires acid wash, | None required (commercially available powder works) |

| Moisture Tolerance | Low (requires anhydrous conditions) | High (works in aqueous THF) |

| Chemo-selectivity | Low (can reduce other groups) | High (tolerates esters, nitriles, halides) |

| Reaction Rate | Variable (induction periods common) | Fast (often complete in <4 hours) |

Reaction Mechanism

The reaction proceeds via the oxidative addition of Indium(0) into the carbon-bromine bond of the difluoroacetate, forming a nucleophilic organoindium species (likely a sesquihalide,

Figure 1: Mechanistic pathway of the Indium-mediated Reformatsky reaction involving oxidative insertion and nucleophilic addition.[2]

Experimental Protocol

Reagents & Equipment

-

Indium Powder: 100 mesh, 99.9% purity (Sigma-Aldrich or Strem). Note: High surface area is critical; do not use shot or wire.

-

Ethyl Bromodifluoroacetate: Reagent grade.

-

Electrophile: Aldehyde (freshly distilled if prone to oxidation) or N-tert-butanesulfinyl imine (for asymmetric synthesis).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Acid: 1M HCl (for quenching).

-

Equipment: 2-neck round bottom flask, reflux condenser, inert gas (Argon/Nitrogen) balloon.

Standard Operating Procedure (SOP)

Target: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (from Benzaldehyde).

Step 1: Preparation (T = 0 min)

-

Flame-dry a 50 mL 2-neck round bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.

-

Add Indium powder (1.2 equiv, 6.0 mmol, 690 mg).

-

Add THF (10 mL, 0.5 M concentration relative to aldehyde).

-

Critical Step: Sonicate the In/THF suspension for 5 minutes to disperse aggregates and activate the surface.

Step 2: Initiation & Addition (T = 15 min)

-

Add Ethyl Bromodifluoroacetate (1.2 equiv, 6.0 mmol, 0.77 mL) to the suspension.

-

Stir gently for 10 minutes at room temperature. Observation: The grey suspension may darken or become slightly cloudy, indicating formation of the organoindium species.

-

Add the Benzaldehyde (1.0 equiv, 5.0 mmol, 0.51 mL) dropwise via syringe.

Step 3: Reaction (T = 30 min to 4 hours)

-

Heat the reaction mixture to reflux (66 °C) .

-

Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

-

Optimization: For thermally sensitive substrates, the reaction can be performed at room temperature with ultrasonication (35-40 kHz) for 1-2 hours.

Step 4: Quench & Workup

-

Cool the mixture to room temperature.

-

Quench by slowly adding 1M HCl (10 mL). Caution: Mild exotherm.

-

Stir for 10 minutes to ensure complete hydrolysis of the indium alkoxide.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 75-88%.

Scope and Utility

The Indium-mediated protocol is highly versatile.[3][4][5] Below is a summary of validated substrate classes.

| Substrate Class | Product Type | Typical Yield | Notes |

| Aromatic Aldehydes | 80-95% | Electron-withdrawing groups accelerate reaction. | |

| Aliphatic Aldehydes | 70-85% | Less prone to enolization side-reactions than with Zn. | |

| Ketones | Tertiary Alcohol | 60-75% | Requires longer reflux times (4-6 h). |

| Imines (N-Sulfinyl) | 70-90% | Excellent diastereoselectivity (>95:5 dr) with chiral sulfinyl groups. | |

| Nitrogen Heterocycles | Functionalized Heterocycle | 65-80% | Compatible with pyridine and indole cores. |

Diagram: Substrate Workflow

Figure 2: Decision tree for substrate selection and expected product outcomes.

Troubleshooting & Expert Tips

"Stalled" Reaction

Symptom: TLC shows unreacted starting material after 4 hours.

-

Cause: Passivation of Indium surface (oxide layer) or old bromoester.

-

Solution:

-

Sonication: Sonicate the reaction mixture for 15 minutes.

-

Additives: Add TMSCl (0.1 equiv) to activate the metal surface (though rarely needed for In).

-

Stoichiometry: Increase Indium and Bromoester loading to 1.5 equiv.

-

Low Yield with Ketones

Symptom: Low conversion of sterically hindered ketones.

-

Solution: Switch solvent to DMF or run the reaction in a sealed tube at 80 °C. Indium species are stable at higher temperatures.

Purification Difficulties

Symptom: Product co-elutes with bromoester byproducts.

-

Solution: The excess ethyl bromodifluoroacetate can be removed by high-vacuum drying (it is volatile) before column chromatography. Alternatively, use a mild basic wash (sat.

) to hydrolyze unreacted ester, though this risks hydrolyzing the product.

References

-

Poisson, T., et al. (2012).Indium-Promoted Reformatsky Reaction: A Straightforward Access to

-Amino and -

Babu, S. A., et al. (2005). Indium-Mediated Reformatsky Reactions. Current Organic Chemistry. [Link]

-

Paquette, L. A. (2003). Indium-Promoted C-C Bond Formations. Organic Reactions.[3][1][2][4][5][7][6][8][9][10][11][12] [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indium-promoted Reformatsky reaction: a straightforward access to β-amino and β-hydroxy α,α-difluoro carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols: Zinc Activation Methods for Ethyl Bromodifluoroacetate Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Zinc Activation in Difluoroalkylation

The introduction of the difluoromethyl group (CF2) is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and metabolic profiles of drug candidates. Ethyl bromodifluoroacetate serves as a key reagent for installing the valuable -CF2COOEt moiety. The success of its coupling with carbonyl compounds via the Reformatsky reaction is critically dependent on the in-situ formation of the corresponding organozinc reagent. However, the direct reaction of ethyl bromodifluoroacetate with commercially available zinc metal is often sluggish and unpredictable. This is due to a passivating layer of zinc oxide on the metal surface that hinders the oxidative addition step.[1][2] Therefore, effective activation of the zinc surface is paramount to achieve high yields and reproducible results.

This comprehensive guide details various field-proven methods for zinc activation, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers to select and optimize the best approach for their specific synthetic challenges.

Section 1: Chemical Activation Methods

Chemical activation methods involve the use of reagents to either remove the passivating oxide layer or to facilitate the formation and solubilization of the organozinc intermediate.

Acidic Pre-treatment with Hydrochloric Acid

This classical and cost-effective method utilizes dilute hydrochloric acid to dissolve the zinc oxide layer, exposing a fresh, reactive zinc surface.[2][3]

Causality of Experimental Choices:

-

Dilute HCl: A dilute solution is sufficient to remove the basic zinc oxide without excessively consuming the zinc metal itself.

-

Washing Steps: Thorough washing with deionized water is crucial to remove residual acid, which could otherwise interfere with the subsequent reaction. The washings are continued until the pH is neutral.

-

Solvent Rinses (Methanol/Ether): The water is removed by washing with a water-miscible organic solvent (methanol), followed by a volatile, anhydrous solvent (ether) to ensure the zinc is completely dry before use in the moisture-sensitive Reformatsky reaction.

-

Drying under Vacuum: This final step ensures the complete removal of all solvents.

Experimental Protocol: HCl Activation of Zinc Dust

-

Place 10 g of zinc dust in a 100 mL Erlenmeyer flask.

-

Add 50 mL of 2 M aqueous HCl and stir vigorously for 2-5 minutes. You may observe some gas evolution.

-

Allow the zinc to settle and carefully decant the acidic solution.

-

Wash the zinc dust with 5 x 50 mL portions of deionized water, decanting the water after each wash. Check the pH of the final wash to ensure it is neutral (pH ~7).

-

Wash the zinc dust with 3 x 30 mL portions of methanol to remove the water.

-

Wash the zinc dust with 3 x 30 mL portions of diethyl ether.

-

Carefully transfer the activated zinc to a Schlenk flask and dry under high vacuum with gentle heating (~90-100 °C) for 2-3 hours to ensure it is completely dry and ready for use.[2] Store under an inert atmosphere (Argon or Nitrogen).

Logical Workflow for HCl Activation

Caption: Workflow for the activation of zinc dust using hydrochloric acid.

Activation with Trimethylsilyl Chloride (TMSCl)

TMSCl is a versatile activating agent that is thought to function through multiple mechanisms. It can react with the zinc oxide layer to generate soluble zinc chloride and hexamethyldisiloxane. More recent studies have revealed that TMSCl also plays a crucial role in aiding the solubilization of the organozinc intermediate from the metal surface, thereby accelerating the overall reaction.[4][5][6]

Causality of Experimental Choices:

-

In-situ Activation: TMSCl is typically added directly to the reaction mixture, allowing for continuous activation throughout the process.

-

Catalytic or Stoichiometric Amounts: The amount of TMSCl can be varied. Catalytic amounts are often sufficient, but stoichiometric amounts can be used for more challenging substrates.

Experimental Protocol: TMSCl-Mediated Coupling

-

To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add activated zinc (prepared as in 1.1 or commercially available activated zinc).

-

Add anhydrous THF as the solvent.

-

Add the carbonyl substrate (e.g., an aldehyde or ketone).

-

Add a catalytic amount of TMSCl (e.g., 0.1 equivalents).

-

Slowly add ethyl bromodifluoroacetate to the stirred suspension. An exothermic reaction may be observed.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

Mechanism of TMSCl Activation

Caption: Dual role of TMSCl in zinc activation and intermediate solubilization.

Activation with Iodine or 1,2-Dibromoethane

Both iodine and 1,2-dibromoethane are effective activators that work by chemically etching the zinc surface.[1][7]

-

Iodine: A small amount of iodine can initiate the reaction. The disappearance of the characteristic purple/brown color of iodine is an indicator of zinc activation.

-

1,2-Dibromoethane: This reagent reacts with zinc to form zinc bromide and ethene gas. The observation of gas evolution signals the activation of the zinc.

Experimental Protocol: Iodine Activation

-

In a flame-dried flask under an inert atmosphere, add zinc dust.

-

Add a few crystals of iodine.

-

Gently heat the flask with a heat gun until the purple vapor of iodine is observed and subsequently disappears as it reacts with the zinc surface.

-

Allow the flask to cool to room temperature before adding the solvent and other reagents.

Section 2: Preparation of Highly Reactive Zinc (Rieke® Zinc)

For particularly unreactive substrates, the preparation of highly reactive "Rieke zinc" is a powerful option. This method involves the reduction of a zinc salt (typically ZnCl2) with a potent reducing agent like lithium naphthalenide, resulting in a finely divided, highly reactive form of zinc metal.[8][9][10] The presence of lithium chloride, a byproduct of the reduction, is crucial for the high reactivity, as it aids in the solubilization of the organozinc species from the metal surface.[8][11]

Causality of Experimental Choices:

-

Anhydrous ZnCl2: It is essential to use anhydrous zinc chloride as water will quench the reducing agent and deactivate the resulting zinc.

-

Lithium and Naphthalene: Lithium acts as the reducing agent, while naphthalene serves as an electron carrier.

-

Inert Atmosphere: The entire procedure must be carried out under a strictly inert atmosphere due to the air-sensitivity of the reagents and the product.

Experimental Protocol: Preparation of Rieke® Zinc

-

In a flame-dried Schlenk flask under argon, place anhydrous zinc chloride (1.0 eq).

-

In a separate flask, prepare a solution of lithium (2.2 eq) and naphthalene (2.4 eq) in anhydrous THF. Stir until the deep green color of lithium naphthalenide forms.

-

Slowly add the zinc chloride solution to the lithium naphthalenide solution at room temperature. The reaction is exothermic, and the color will change from green to black.

-

Stir the resulting black suspension for 30 minutes. The highly reactive Rieke zinc is now ready for use as a suspension in THF.

Rieke Zinc Formation Workflow

Caption: Preparation of Rieke Zinc via reduction of ZnCl2.

Section 3: Physical Activation Methods

Physical methods utilize external energy sources to activate the zinc surface, often by disrupting the oxide layer and increasing the surface area.

Ultrasonic Activation (Sonication)

High-intensity ultrasound can be used to promote Reformatsky reactions.[12][13] The mechanism is believed to involve acoustic cavitation, where the formation and collapse of microscopic bubbles near the zinc surface creates localized high pressures and temperatures. This process physically cleans and pits the metal surface, continuously exposing fresh, reactive zinc.[14]

Experimental Protocol: Ultrasound-Promoted Coupling

-

Place zinc dust, a catalytic amount of iodine, and the carbonyl substrate in a flask with a suitable solvent (e.g., dioxane or THF).

-

Immerse the flask in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe.

-

While sonicating, add the ethyl bromodifluoroacetate dropwise.

-

Continue sonication until the reaction is complete.

Mechanochemical Activation (Ball-Milling)

A more recent and solvent-free approach involves the use of a ball mill to activate the zinc and promote the reaction.[7] The mechanical energy from the grinding media directly breaks down the zinc oxide layer and facilitates the oxidative addition in the solid state. This method is attractive from a green chemistry perspective as it often negates the need for bulk solvents.

Experimental Protocol: Mechanochemical Synthesis

-

To a stainless steel milling jar containing stainless steel balls, add zinc dust, the carbonyl substrate, and ethyl bromodifluoroacetate.

-

Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time.

-

After milling, the reaction mixture is worked up by dissolving it in a suitable solvent and performing an aqueous quench.

Comparative Summary of Zinc Activation Methods

| Activation Method | Key Reagents/Conditions | Advantages | Disadvantages |

| HCl Pre-treatment | Dilute HCl, H2O, Organic Solvents | Inexpensive, effective for removing bulk oxide. | Requires multiple washing and drying steps; activated zinc must be stored carefully. |

| TMSCl | Trimethylsilyl chloride | In-situ activation, aids in product formation, mild conditions. | TMSCl is moisture sensitive; can be costly on a large scale. |

| Iodine/1,2-Dibromoethane | I2 or BrCH2CH2Br | Simple, visual indication of activation (I2). | 1,2-dibromoethane is a carcinogen[15]; can introduce halide byproducts. |

| Rieke® Zinc | ZnCl2, Li, Naphthalene | Extremely high reactivity, good for challenging substrates. | Requires strict inert atmosphere techniques; reagents are air-sensitive. |

| Ultrasound | Ultrasonic bath or probe | Rapid reactions, can improve yields for sluggish reactions. | Requires specialized equipment; reaction scalability can be an issue. |

| Mechanochemistry | Ball mill | Solvent-free, environmentally friendly, form-independent zinc activation. | Requires specialized equipment; reaction monitoring can be difficult. |

Conclusion and Recommendations

The choice of zinc activation method is a critical parameter in the successful execution of Reformatsky reactions with ethyl bromodifluoroacetate. For routine applications, chemical activation with TMSCl offers a convenient and effective in-situ approach. For large-scale preparations where cost is a factor, a carefully executed HCl pre-treatment is a reliable option. When faced with unreactive electrophiles, the preparation of Rieke® Zinc provides the highest level of reactivity, often succeeding where other methods fail. The emerging physical methods of ultrasound and mechanochemistry offer unique advantages, particularly in terms of reaction rate and sustainability, and should be considered valuable additions to the synthetic chemist's toolkit.

It is recommended to screen a few activation methods on a small scale to identify the optimal conditions for a specific substrate combination, paying close attention to the purity of reagents and the maintenance of anhydrous and/or inert conditions as required by the chosen protocol.

References

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. [Link]

-

High-intensity ultrasound-promoted reformatsky reactions. PubMed. [Link]

-

High-Intensity Ultrasound-Promoted Reformatsky Reactions. ResearchGate. [Link]

-

Main Group Organometallic Compounds. MSU chemistry. [Link]

-

Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship. [Link]

-

(PDF) Zinc: Organometallic Chemistry. ResearchGate. [Link]

-

Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. PMC. [Link]

-

Organozinc chemistry. Wikipedia. [Link]

-

An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. ResearchGate. [Link]

-

Reformatsky Reaction. J&K Scientific LLC. [Link]

-

(PDF) Influence of ultrasound power and frequency upon corrosion kinetics of zinc in saline media. ResearchGate. [Link]

-

ChemInform Abstract: Ultrasound Promoted Synthesis of β-Hydroxyesters by Reformatsky Reaction Using Indium Metal. | Request PDF. ResearchGate. [Link]

-

Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. ResearchGate. [Link]

-

Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. UCL Discovery. [Link]

-

Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. PMC. [Link]

-

Chemistry Reformatsky Reaction. SATHEE. [Link]

-

Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. PubMed. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

Guide to Handling Rieke Zinc in THF. Rieke Metals. [Link]

- Process for the in situ activation of zinc metal.

-

How to activate zinc metal :A complete demonstration-Organic research lab. YouTube. [Link]

-

Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Zinc and Trimethylsilyl Chloride Mediated Synthesis of 2,3,5-Trisubstituted Pyrrole Diesters from Nitriles and Ethyl Bromoacetate. ResearchGate. [Link]

-

Reactive Zinc and Organozinc. Rieke Metals. [Link]

-

1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Organic Syntheses Procedure. [Link]

Sources

- 1. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. riekemetals.com [riekemetals.com]

- 11. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-intensity ultrasound-promoted reformatsky reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. WO2013114068A2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]

Application Notes and Protocols: A Guide to the Scalable Synthesis of Ethyl 3,3-difluoro-3-phenylpropanoate

Introduction: The Significance of Gem-Difluoroalkanes in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] Specifically, the gem-difluoroalkyl motif (CF2) is a valuable bioisostere for carbonyl groups, ethers, and other functionalities, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Ethyl 3,3-difluoro-3-phenylpropanoate, a key building block containing this motif, serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its preparation, particularly on a larger scale, presents unique challenges that necessitate a robust and well-understood synthetic protocol.

This document provides a comprehensive guide for the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate, with a detailed focus on the transition from laboratory-scale procedures to a more substantial scale-up. We will delve into the mechanistic rationale behind the chosen synthetic route, provide step-by-step protocols, and address the critical considerations for safe and efficient large-scale production.

Synthetic Strategy: Deoxofluorination of a β-Ketoester

The most common and effective method for the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate involves the deoxofluorination of the corresponding β-ketoester, ethyl 3-oxo-3-phenylpropanoate. This transformation is typically achieved using a nucleophilic fluorinating agent. While several such reagents exist, Diethylaminosulfur Trifluoride (DAST) and its analogues are frequently employed for this purpose due to their commercial availability and proven efficacy.[2]

The reaction proceeds via the initial activation of the ketone's carbonyl oxygen by DAST, followed by nucleophilic attack of the fluoride ion. A second fluorination event at the same carbon atom, facilitated by the formation of an intermediate, ultimately yields the desired gem-difluoro compound. Understanding the energetic profile of this reaction is crucial, as fluorination reactions can be highly exothermic and require careful temperature control, especially during scale-up.[1]

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate on a laboratory scale (e.g., 1-10 g).

Materials and Equipment:

-

Ethyl 3-oxo-3-phenylpropanoate

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Experimental Workflow Diagram:

Caption: Laboratory-Scale Synthesis Workflow.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2-1.5 eq) dropwise via a dropping funnel over a period of 30-60 minutes. Caution: DAST is a hazardous and moisture-sensitive reagent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5][6] DAST can react violently with water.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C. Caution: This quenching process can be exothermic and may release gases. Perform this step slowly and with adequate cooling.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 3,3-difluoro-3-phenylpropanoate.

| Parameter | Laboratory-Scale Value |

| Starting Material | 1-10 g |

| DAST (eq) | 1.2 - 1.5 |

| Solvent Volume | 5-10 mL / g of substrate |

| Addition Time | 30-60 min |

| Reaction Time | 2-4 h |

| Quenching | Slow addition to NaHCO3(aq) |

| Purification | Column Chromatography |

| Expected Yield | 70-85% |

Scale-Up Procedure and Critical Considerations

Transitioning the synthesis of ethyl 3,3-difluoro-3-phenylpropanoate from the laboratory bench to a larger scale (e.g., 100 g to kg scale) requires careful consideration of several critical factors to ensure safety, efficiency, and product quality.

Reagent Selection and Handling:

-

Fluorinating Agent: While DAST is effective, its thermal instability and potential for explosive decomposition at elevated temperatures (above 50-60 °C) make it less ideal for large-scale operations.[4][7] Alternative, more thermally stable fluorinating reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or other commercially available analogues should be considered.[2] These alternatives often offer a better safety profile without compromising reactivity.

-

Reagent Purity: Ensure the purity of all reagents, as impurities can lead to side reactions and complicate purification at a larger scale.

Thermal Management:

-

Exothermicity: The deoxofluorination reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature increase.

-

Controlled Addition: The fluorinating agent must be added at a controlled rate to manage the reaction exotherm. A programmable syringe pump or a jacketed reactor with precise temperature control is highly recommended.

-

Cooling Capacity: Ensure the cooling system (e.g., cryostat, cooling coils) has sufficient capacity to maintain the desired reaction temperature throughout the addition and reaction period.

Mixing and Mass Transfer:

-

Efficient Stirring: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress. Use an overhead mechanical stirrer with an appropriately designed impeller to ensure efficient mixing in larger reaction vessels.

-

Viscosity: The reaction mixture may become more viscous as the reaction progresses. The stirring system must be robust enough to handle these changes.

Workup and Purification:

-

Quenching: The quenching process must be carefully controlled on a large scale. Adding the reaction mixture to the quenching solution is generally safer than the reverse. The quenching vessel should be adequately sized to accommodate potential foaming and gas evolution.

-

Extraction: Liquid-liquid extractions can become cumbersome at a larger scale. Consider using a continuous liquid-liquid extractor or a larger separatory funnel with appropriate support.

-

Purification: Column chromatography is often impractical for large quantities. Alternative purification methods such as distillation (if the product is thermally stable and has a suitable boiling point) or crystallization should be explored and optimized.

Scale-Up Process Parameters Comparison:

| Parameter | Laboratory-Scale | Pilot/Production-Scale | Rationale for Change |

| Reactor | Round-bottom flask | Jacketed glass reactor | Enhanced temperature control and safety. |

| Fluorinating Agent | DAST | Deoxo-Fluor® or similar | Improved thermal stability and safety profile.[2] |

| Addition Method | Dropping funnel | Syringe pump / Metering pump | Precise control of addition rate to manage exotherm. |